
6-(Methylsulfanyl)pyrazin-2-amine
Overview
Description
6-(Methylsulfanyl)pyrazin-2-amine is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is also known by its chemical formula C5H7N3S and has a molecular weight of 141.19 g/mol.
Scientific Research Applications
Tuberculostatic Activity
Derivatives of (thio)amide-type tuberculostatics, including compounds structurally related to 6-(Methylsulfanyl)pyrazin-2-amine, have been studied for their activity against Mycobacterium tuberculosis. The planarity of these compounds, aided by intramolecular interactions such as hydrogen-bond contacts, is crucial for their tuberculostatic activity. N-methylated derivatives exhibit moderate activity, indicating a relationship between molecular structure and antimicrobial efficacy (Szczesio et al., 2011).
Antimicrobial and Anticoccidial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticoccidial activities. Such compounds exhibit significant activity, suggesting their potential in developing new antimicrobial agents (Georgiadis, 1976).
Synthesis and Applications in Organic Chemistry
Research has focused on developing efficient synthesis routes for compounds containing the this compound moiety or its derivatives. These methods offer advantages such as higher yields, simpler work-up procedures, and shorter reaction times, facilitating the exploration of these compounds in various scientific applications (Wang et al., 2011).
Antibacterial Activity
Novel pyrazolo[1,5-a]pyrimidines derived from aminopyrazoles have been investigated for their antibacterial activity against gram-positive and gram-negative bacteria. This research contributes to the search for new antibacterial agents with potential applications in treating infections (El-Gaby et al., 2000).
Synthesis of Deoxyaminosugars
Methods for synthesizing new classes of aminosugars using derivatives of this compound have been developed, demonstrating the compound's utility in organic synthesis and potential applications in medicinal chemistry (Ravindran et al., 2000).
properties
IUPAC Name |
6-methylsulfanylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFYMEVZPVTBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622663 | |
| Record name | 6-(Methylsulfanyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-08-8 | |
| Record name | 6-(Methylsulfanyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

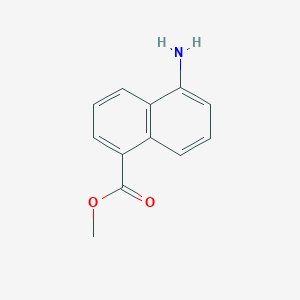

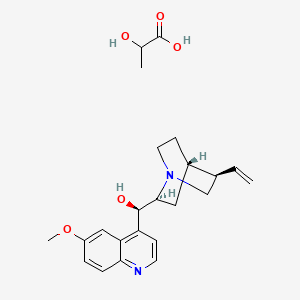

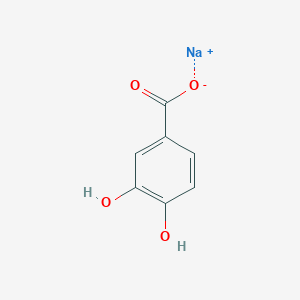

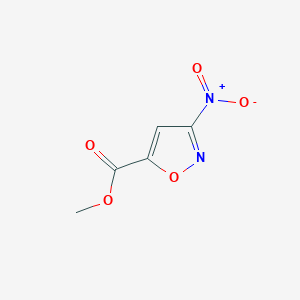
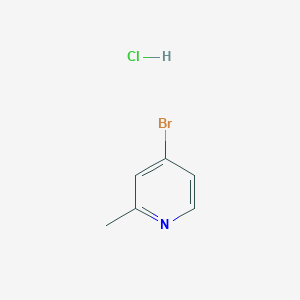
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)
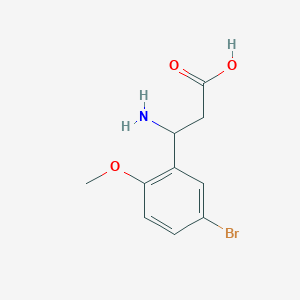

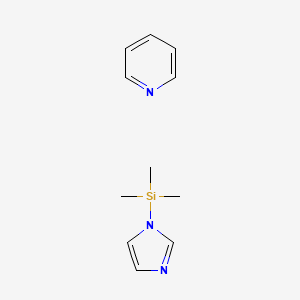
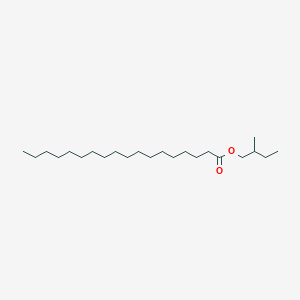
![beta-Alanine, N-(2-carboxyethyl)-N-[3-(decyloxy)propyl]-, monosodium salt](/img/structure/B1629968.png)